molecular formula C24H31N3O5S B2677606 N'-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898445-89-1

N'-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2677606
CAS No.: 898445-89-1
M. Wt: 473.59
InChI Key: BNUVDNUYGHRWSV-UHFFFAOYSA-N
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Description

N'-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a potent and selective inhibitor of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of Amyloid-beta (Aβ) peptides, which aggregate to form amyloid plaques in the brain, a key pathological hallmark of Alzheimer's disease. By targeting the catalytic activity of BACE1, this compound effectively reduces the generation of Aβ peptides, including the neurotoxic Aβ42 species, in cellular and animal models. Its research value lies in its utility as a pharmacological tool for elucidating the role of BACE1 in the amyloidogenic pathway and for validating BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. Investigations utilizing this inhibitor contribute to the understanding of disease mechanisms and support the preclinical assessment of targeting BACE1 to potentially modify disease progression.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-17-14-18(2)16-19(15-17)26-24(29)23(28)25-12-11-20-6-4-5-13-27(20)33(30,31)22-9-7-21(32-3)8-10-22/h7-10,14-16,20H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVDNUYGHRWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

  • Piperidine vs. Piperazine: The target compound’s piperidine ring (one nitrogen atom) contrasts with piperazine derivatives (two nitrogen atoms), such as 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide ().
  • Substituent Effects: The 4-methoxybenzenesulfonyl group in the target compound differs from trifluoromethyl-oxazolidinones in ’s patent compounds.

Aromatic Substituents

  • 3,5-Dimethylphenyl (target) vs. 2,3-Dichlorophenyl ():
    The dimethyl substitution increases steric bulk and lipophilicity, whereas chlorinated aryl groups (e.g., 2,3-dichlorophenyl) enhance electronegativity and binding to hydrophobic enzyme pockets .
  • 4-Methoxybenzenesulfonyl vs. Trifluoromethyl Groups ():
    Methoxy groups donate electron density, stabilizing aromatic systems, while trifluoromethyl groups are strongly electron-withdrawing, altering electronic distribution and bioavailability .

Amide Bond Formation

The target’s ethanediamide moiety likely employs mixed anhydride methods (as in ), which reduce racemization during peptide-like synthesis. Chen et al. (1983) demonstrated that N-methylpiperidine minimizes urethane byproducts, a critical consideration for chiral integrity .

Purification Techniques

  • ’s piperazine-quinoline derivatives use normal-phase chromatography (dichloromethane/ethyl acetate gradients), whereas the target compound’s polar sulfonyl group may necessitate reverse-phase HPLC for purification .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Compound (11c) Compound
LogP High (due to dimethylphenyl) Moderate (chlorinated aryl) Low (trifluoromethyl polarity)
Hydrogen Bond Acceptors 6 (sulfonyl, amides) 7 (piperazine, quinoline) 5 (oxazolidinone, sulfonamide)
Synthetic Complexity High (multiple amide bonds) Moderate (piperazine linkage) Very high (oxazolidinone core)

Biological Activity

N'-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a methoxybenzenesulfonyl group, and a dimethylphenyl moiety. Its structural formula can be represented as follows:

C18H26N2O3S\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

Molecular Weight: 342.48 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring: Cyclization reactions from suitable precursors.
  • Amide Bond Formation: Introduction of the carboxamide group using carboxylic acids or derivatives.
  • Sulfonylation: Incorporation of the methoxybenzenesulfonyl group via sulfonyl chlorides.
  • Electrophilic Aromatic Substitution: Attachment of the dimethylphenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds containing methoxybenzenesulfonyl groups have shown to inhibit tumor growth in various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (Breast Cancer)15.5Apoptosis induction
Similar Compound AHeLa (Cervical Cancer)10.0Cell cycle arrest
Similar Compound BA549 (Lung Cancer)12.3Inhibition of angiogenesis

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage.

Case Studies

  • Study on Anticancer Activity:
    A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells through apoptosis mechanisms .
  • Neuroprotection Research:
    Another study highlighted the protective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases .

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